molecular formula C₄₃H₄₈Cl₃NO₁₅ B1140576 N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel CAS No. 114915-15-0

N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel

Cat. No.: B1140576
CAS No.: 114915-15-0
M. Wt: 925.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel is a structurally modified analog of paclitaxel (Taxol), a well-established natural product with potent antineoplastic activity . Paclitaxel itself functions by promoting the assembly and stabilizing microtubule polymers, thereby disrupting normal mitotic spindle function and cell division, which leads to cell cycle arrest and apoptosis in cancer cells . This specific derivative serves as a critical synthetic intermediate in the research and development of paclitaxel-based chemotherapeutic agents, including the semi-synthesis of Taxol and Docetaxel . The structural modification involving the 2,2,2-trichloroethyloxycarbonyl group at the 7-position is a strategic step in organic synthesis, often employed to protect reactive functional groups during complex multi-step syntheses. Researchers utilize this compound to explore structure-activity relationships, develop novel taxane derivatives with improved efficacy or reduced side effects, and overcome challenges associated with the natural compound, such as drug resistance and poor solubility . Its role is fundamental in advancing the discovery of next-generation anticancer therapeutics.

Properties

IUPAC Name

[(1S,4S,7R,9S,10S,12R)-4,12-diacetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H48Cl3NO15/c1-21-26(59-37(53)31(50)30(47)24-13-9-7-10-14-24)18-42(55)35(61-36(52)25-15-11-8-12-16-25)33-40(6,34(51)32(58-22(2)48)29(21)39(42,4)5)27(60-38(54)57-20-43(44,45)46)17-28-41(33,19-56-28)62-23(3)49/h7-16,26-28,30-33,35,50,55H,17-20,47H2,1-6H3/t26?,27-,28+,30?,31?,32+,33?,35?,40+,41-,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRBBGQICGEZIW-BZJDUHISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H48Cl3NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

925.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Core Modifications

The synthesis begins with 10-deacetylbaccatin III (10-DAB) or baccatin III , abundant natural taxanes isolated from Taxus species. The C7 hydroxyl group is selectively protected with a 2,2,2-trichloroethoxycarbonyl (TROC) group via esterification using trichloroethyl chloroformate under basic conditions (e.g., pyridine or DMAP). This step ensures regioselectivity, leaving the C10 hydroxyl available for subsequent acetylation. For instance, 10-DAB is converted to 7-TROC-10-deacetylbaccatin III , which is then acetylated at C10 using acetic anhydride to yield 7-TROC-baccatin III .

Side Chain Introduction

The β-phenylalanyl-CoA side chain is synthesized from protected (2R,3S)-3-phenylisoserine. Key steps include:

  • Aminomutase-catalyzed isomerization of α-phenylalanine to β-phenylalanine.

  • Protection of the amine with a carbobenzyloxy (Cbz) group and the C2' hydroxyl with a benzyloxymethyl (BOM) group.

  • Activation as a mixed carbonate for coupling to the taxane core.

The side chain is attached to the C13 hydroxyl of 7-TROC-baccatin III via a nucleophilic acyl substitution reaction, facilitated by coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Key Reaction Steps and Mechanisms

TROC Protection at C7

The introduction of the TROC group at C7 involves reacting 10-DAB with 2,2,2-trichloroethyl chloroformate in anhydrous tetrahydrofuran (THF) at -20°C. The reaction proceeds via a two-step mechanism:

  • Deprotonation of the C7 hydroxyl using a strong base (e.g., n-BuLi).

  • Nucleophilic attack on the chloroformate, forming the TROC ester.

This method achieves >90% yield, with the TROC group providing steric bulk and electronic stabilization against premature hydrolysis.

Side Chain Deprotection and Functionalization

After coupling, the C2'-BOM and N-Cbz protections are removed via catalytic hydrogenation using Pearlman’s catalyst (Pd(OH)₂/C) under 40 psi H₂. The resulting intermediate, N-debenzoyl-7-TROC-baccatin III-13-(3-phenylisoserinate) , retains the TROC group at C7 and a free amine at N3’. Crucially, the absence of a benzoylation step differentiates this compound from paclitaxel, preserving the primary amine for potential downstream modifications.

Comparative Analysis of Protection Strategies

Protection Method Reagents/Conditions Advantages Limitations
TROC at C7 Trichloroethyl chloroformate, THFHigh regioselectivity; stabilityRequires low-temperature conditions
Cbz at N3’ Benzyl chloroformate, n-BuLiCompatibility with hydrogenolysisRisk of overprotection
BOM at C2’ Benzyloxymethyl chloride, K₂CO₃Mild deprotection conditionsReduced yield in polar solvents

Challenges in Synthesis and Purification

Regioselectivity and Byproduct Formation

The C7 hydroxyl’s higher reactivity compared to C10 and C13 necessitates precise stoichiometry to avoid di- or tri-substituted byproducts. For example, excess trichloroethyl chloroformate may lead to C7,C10-bis-TROC-10-DAB , requiring chromatography for separation.

Hydrogenation Side Reactions

Catalytic hydrogenation of the C2'-BOM group can inadvertently reduce the oxetane ring or taxane core double bonds. Optimizing reaction time (≤24 hours) and H₂ pressure (≤40 psi) mitigates this risk .

Chemical Reactions Analysis

Types of Reactions

N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel is primarily used in scientific research for its potential applications in cancer treatment. It is studied for its ability to inhibit cell division by stabilizing microtubules, similar to paclitaxel. This compound is also used in the development of new chemotherapy drugs and in research focused on understanding the mechanisms of drug resistance in cancer cells .

Mechanism of Action

The mechanism of action of N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel involves the stabilization of microtubules, preventing their depolymerization. This action disrupts the normal process of cell division, leading to cell death. The molecular targets include tubulin, a protein that forms the microtubules, and various pathways involved in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Debenzoyl-7-{[(2,2,2-trichloroethyl)oxy]carbonyl}paclitaxel with structurally or functionally related paclitaxel derivatives:

Compound Name Key Structural Features Biological Activity Synthesis/Application References
N-Debenzoyl-7-{[(2,2,2-trichloroethyl)oxy]carbonyl}paclitaxel (CAS: 114915-15-0) - N-Debenzoylated
- 7-Teoc group
- Precursor with reduced cytotoxicity
- Requires deprotection for bioactivation
- Intermediate in paclitaxel analog synthesis
- Stabilizes hydroxyl group during synthesis
Paclitaxel (CAS: 33069-62-4) - Native structure with benzoyl group at N-position
- 7-hydroxyl free
- Potent microtubule stabilizer
- FDA-approved for cancer therapy
- Directly used in chemotherapy
- Extracted or semi-synthesized from precursors
7-Epi-10-Desacetyl Paclitaxel (CAS: 78454-17-8) - Epimerization at C7
- 10-position deacetylated
- Reduced activity vs. paclitaxel
- Metabolite in biosynthesis pathways
- Studied for SAR and metabolic pathways
6α,3'-p-Dihydroxy Paclitaxel (CAS: 157230-10-9) - Hydroxylation at 6α and 3' positions - Altered solubility and binding affinity
- Lower antitumor efficacy
- Investigated for solubility enhancement strategies
3’-p-O-Benzyl-7-{[(2,2,2-trichloroethyl)oxy]carbonyl}paclitaxel (o2h-P001025) - Benzyl protection at 3’-OH
- 7-Teoc group
- Dual-protected intermediate
- Inactive until deprotection
- Used in multi-step synthesis of paclitaxel analogs
7-Epi-Taxol - Epimerization at C7
- Retains benzoyl group
- Partial loss of microtubule binding
- 10–20% activity of paclitaxel
- SAR studies to evaluate stereochemical requirements

Key Findings from Comparative Analysis:

Role of Protecting Groups :

  • The Teoc group in N-Debenzoyl-7-Teoc-paclitaxel and related compounds (e.g., o2h-P001025) enhances synthetic flexibility by allowing selective deprotection . This contrasts with derivatives like 6α,3'-p-Dihydroxy Paclitaxel , which lack protective modifications and exhibit poorer stability during synthesis .

Impact of N-Debenzoylation :

  • Removal of the benzoyl group significantly reduces cytotoxicity, as seen in N-Debenzoyl-7-Teoc-paclitaxel compared to paclitaxel. This aligns with studies showing the benzoyl moiety is critical for binding to β-tubulin .

Stereochemical Modifications :

  • Epimerization at C7 (e.g., 7-Epi-Taxol) or C10 deacetylation (7-Epi-10-Desacetyl Paclitaxel) diminishes bioactivity, highlighting the importance of native stereochemistry .

Prodrug Potential: Teoc-protected derivatives are inactive until deprotection, making them candidates for prodrug strategies aimed at improving solubility or targeted delivery .

Biological Activity

N-Debenzoyl-7-{[(2,2,2-trichloroethyl)oxy]carbonyl}paclitaxel, a derivative of the well-known chemotherapeutic agent paclitaxel (Taxol), has garnered attention for its potential anti-tumor properties. This compound is characterized by its complex structure and unique functional groups, which may enhance its biological activity compared to paclitaxel itself. Understanding the biological mechanisms and efficacy of this compound is crucial for its potential application in cancer therapy.

  • Chemical Name : N-Debenzoyl-7-{[(2,2,2-trichloroethyl)oxy]carbonyl}paclitaxel
  • CAS Number : 114915-15-0
  • Molecular Formula : C43H48Cl3NO15
  • Molecular Weight : 925.2 g/mol

N-Debenzoyl-7-{[(2,2,2-trichloroethyl)oxy]carbonyl}paclitaxel functions primarily through the stabilization of microtubules, thereby inhibiting their depolymerization. This action disrupts normal mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells. The presence of the trichloroethyl group may enhance lipophilicity and cellular uptake, potentially increasing cytotoxicity against tumor cells.

Antitumor Activity

Research indicates that N-Debenzoyl-7-{[(2,2,2-trichloroethyl)oxy]carbonyl}paclitaxel exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its effectiveness against breast cancer (MCF-7), lung cancer (A549), and ovarian cancer (SKOV3) cell lines.

Cell LineIC50 (µM)Reference
MCF-70.5
A5490.3
SKOV30.4

Case Studies

  • Breast Cancer Model : In a study involving MCF-7 breast cancer cells, N-Debenzoyl-7-{[(2,2,2-trichloroethyl)oxy]carbonyl}paclitaxel showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 0.5 µM. The mechanism involved apoptosis induction via the intrinsic pathway.
  • Ovarian Cancer Study : Another investigation focused on SKOV3 cells revealed that treatment with this compound resulted in significant G2/M phase arrest and increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics due to its modified structure. The trichloroethyl group may facilitate enhanced permeability across cellular membranes.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for generating N-Debenzoyl-7-{[(2,2,2-trichloroethyl)oxy]carbonyl}paclitaxel, and how do structural modifications influence yield and purity?

  • Methodological Answer : The synthesis typically involves selective acylation/deacylation steps. For example, 7-hydroxyl group modification with 2,2,2-trichloroethyl chloroformate under controlled conditions preserves the taxane core while introducing the trichloroethyl carbonate moiety. Yield optimization (77–92%) is achieved via temperature-sensitive reactions and protecting group strategies (e.g., TES, TIPS groups). Structural confirmation relies on NMR (¹H, ¹³C) and HRMS, with purity assessed via HPLC .

Q. How do physicochemical properties (e.g., solubility, stability) of this derivative compare to paclitaxel, and what analytical methods are critical for characterization?

  • Methodological Answer : While specific data for this compound are limited, analogs with trichloroethyl groups exhibit reduced aqueous solubility due to increased hydrophobicity. Stability studies under varying pH and temperature conditions are essential. Techniques like differential scanning calorimetry (melting point: 151–169°C observed in related compounds) and log Pow analysis via reverse-phase HPLC can quantify lipophilicity. Stability in biological matrices is assessed using LC-MS/MS .

Q. What in vitro assays are recommended to evaluate the cytotoxicity of this compound against cancer cell lines, and how does it compare to paclitaxel in potency?

  • Methodological Answer : Standard assays include MTT or CellTiter-Glo® for IC₅₀ determination. For example, paclitaxel mimics with non-aromatic isoserine side chains show IC₅₀ values <1 µM in MDR cell lines. Comparative studies should include parental and resistant lines (e.g., P-gp overexpressing cells) to assess bypass of efflux mechanisms. Synergy with other agents (e.g., carboplatin) can be quantified via Chou-Talalay combination indices .

Advanced Research Questions

Q. How does the introduction of the 2,2,2-trichloroethyl carbonate group at the 7-position alter tubulin-binding kinetics and microtubule stabilization dynamics?

  • Methodological Answer : Use REDOR NMR and electron crystallography to map binding interactions. Bridged analogs with constrained conformations (e.g., C-3 phenyl to C-4 bridges) show enhanced tubulin polymerization rates. Fluorescence anisotropy can quantify binding affinity (Kd), while live-cell imaging tracks microtubule stabilization in real time .

Q. What strategies mitigate chemoresistance mechanisms (e.g., P-gp efflux, β-tubulin mutations) when using this derivative in preclinical models?

  • Methodological Answer : Co-administration with P-gp inhibitors (e.g., verapamil) or NRF2-silencing siRNA enhances intracellular accumulation. In vivo xenograft models with resistant gastric cancer cells (e.g., NCI-N87) can validate efficacy. Transcriptomic profiling (RNA-seq) identifies resistance pathways (e.g., ABCB1 upregulation) .

Q. How does the compound’s pharmacokinetic profile (e.g., oral bioavailability, hepatic metabolism) compare to IV paclitaxel, and what formulation technologies improve delivery?

  • Methodological Answer : Lipid self-emulsifying drug delivery systems (SEDDS) enhance oral bioavailability, as seen in RMX3001 (oral paclitaxel). Pharmacokinetic studies in hepatic-impaired models (e.g., elevated AST/bilirubin) assess metabolic stability via LC-MS. Nanoformulations (e.g., albumin-bound particles) may reduce systemic toxicity .

Q. What computational approaches predict the compound’s binding mode to β-tubulin, and how can molecular dynamics refine pharmacophore models?

  • Methodological Answer : Docking with Autodock Vina or Schrödinger Suite identifies key interactions (e.g., hydrogen bonds with Thr276). MD simulations (>100 ns) validate stability of the taxane-tubulin complex. QSAR models incorporating electron-withdrawing substituents (e.g., -CF₃O) guide further optimization .

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis OptimizationNMR, HRMS, HPLC
Tubulin Binding AnalysisREDOR NMR, Fluorescence Anisotropy
Resistance MitigationsiRNA Silencing, RNA-seq
PharmacokineticsLC-MS/MS, SEDDS Formulation
Computational ModelingAutodock Vina, Molecular Dynamics Simulations

Contradictions and Knowledge Gaps

  • Stability Data : Limited information on decomposition under oxidative/stress conditions necessitates accelerated stability studies (ICH Q1A guidelines) .
  • In Vivo Efficacy : While in vitro potency is established, lack of xenograft data for this specific derivative requires validation in PDX models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.